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molecular formula C12H14FNO2 B8282820 N-(4-fluorobenzoyl)isobutyrylmethylamine

N-(4-fluorobenzoyl)isobutyrylmethylamine

Cat. No. B8282820
M. Wt: 223.24 g/mol
InChI Key: UQBBGSHTYRAANU-UHFFFAOYSA-N
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Patent
US04535089

Procedure details

4.0 g of isobutyrylmethylamine hydrochloride, 6.1 g of sodium bicarbonate and 5.1 g of 4-fluorobenzoyl chloride are treated in the same manner as described in Preparation 1-(4). 5.8 g of N-(4-fluorobenzoyl)isobutyrylmethylamine are thereby obtained. Yield: 89.2%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH2:7][NH2:8])(=[O:6])[CH:3]([CH3:5])[CH3:4].C(=O)(O)[O-].[Na+].[F:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>>[F:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:8][CH2:7][C:2](=[O:6])[CH:3]([CH3:5])[CH3:4])=[O:20])=[CH:17][CH:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
Cl.C(C(C)C)(=O)CN
Name
Quantity
6.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5.1 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(4)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)NCC(C(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 89.2%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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